N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[2,1-b]thiazole ring: This could be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the phenyl group and a halogenated imidazo[2,1-b]thiazole.
Formation of the pyrazole ring: This could be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Final acetamide formation: This step might involve the reaction of the pyrazole derivative with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the imidazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallics (for nucleophilic substitution) might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a therapeutic agent due to its complex structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzimidazol-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
- N-(2-(thiazol-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the specific arrangement and types of heterocyclic rings it contains, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c22-15(11-21-7-3-6-17-21)18-13-5-2-1-4-12(13)14-10-20-8-9-23-16(20)19-14/h1-10H,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJXYELIXANXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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